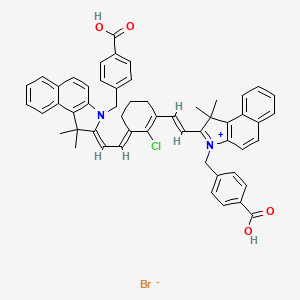

IR-825

Descripción

Propiedades

IUPAC Name |

4-[[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H47ClN2O4.BrH/c1-53(2)46(56(32-34-16-20-40(21-17-34)51(58)59)44-28-24-36-10-5-7-14-42(36)48(44)53)30-26-38-12-9-13-39(50(38)55)27-31-47-54(3,4)49-43-15-8-6-11-37(43)25-29-45(49)57(47)33-35-18-22-41(23-19-35)52(60)61;/h5-8,10-11,14-31H,9,12-13,32-33H2,1-4H3,(H-,58,59,60,61);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAUXJOQQUWDIAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CC4=CC=C(C=C4)C(=O)O)C=CC5=C(C(=CC=C6C(C7=C(N6CC8=CC=C(C=C8)C(=O)O)C=CC9=CC=CC=C97)(C)C)CCC5)Cl)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CC4=CC=C(C=C4)C(=O)O)/C=C/C5=C(/C(=C/C=C\6/C(C7=C(N6CC8=CC=C(C=C8)C(=O)O)C=CC9=CC=CC=C97)(C)C)/CCC5)Cl)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H48BrClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

904.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Spectroscopic Profile of IR-825: A Technical Guide for Researchers

Introduction: IR-825 is a near-infrared (NIR) cyanine dye that has garnered significant attention within the scientific community, particularly in the fields of biomedical imaging and photothermal therapy. Its strong absorption and fluorescence in the NIR window (700-900 nm) allow for deep tissue penetration, making it an invaluable tool for in vivo applications. This technical guide provides a comprehensive overview of the core spectroscopic properties of this compound, detailed experimental protocols for its characterization, and visualizations of its application in therapeutic workflows.

Core Spectroscopic Properties of this compound

The photophysical characteristics of this compound, like many cyanine dyes, are influenced by its molecular structure and the surrounding solvent environment. Understanding these properties is crucial for optimizing its use in various applications.

Data Presentation: Spectroscopic Parameters

The following table summarizes the key spectroscopic properties of this compound and a closely related analogue, IR-820, in different solvents. It is important to note that slight variations in experimental conditions can affect these values.

| Property | This compound/IR-820 in Ethanol | This compound in DMSO | Notes |

| Absorption Maximum (λabs) | ~820 nm | ~776 nm | The absorption maximum can shift depending on solvent polarity.[1] |

| Emission Maximum (λem) | ~840 nm | Not explicitly found | The emission peak is typically red-shifted from the absorption peak. |

| Molar Absorptivity (ε) | Data not available | High (typical for cyanine dyes) | Molar absorptivity is a measure of how strongly the dye absorbs light at a specific wavelength. |

| Fluorescence Quantum Yield (ΦF) | 0.081 | Data not available | Quantum yield is the efficiency of photon emission after absorption.[2] |

| Radiative Rate (krad) | 0.054 ns-1 | Data not available | The rate at which the molecule emits a photon from its excited state.[2] |

| Non-radiative Rate (knon-rad) | 0.61 ns-1 | Data not available | The rate of de-excitation through non-emissive pathways.[2] |

Experimental Protocols

Accurate characterization of the spectroscopic properties of this compound is fundamental for its effective application. The following are detailed methodologies for key experiments.

Measurement of Absorbance Spectrum

Objective: To determine the absorption spectrum and the wavelength of maximum absorbance (λabs) of this compound in a specific solvent.

Materials:

-

This compound dye

-

Spectrophotometer grade solvent (e.g., DMSO, ethanol, PBS)

-

UV-Vis-NIR spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL). Ensure the dye is fully dissolved.

-

Working Solution Preparation: Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance value between 0.8 and 1.2. This ensures the measurement is within the linear range of the instrument.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and perform a baseline correction over the desired wavelength range (e.g., 600-900 nm).

-

Sample Measurement: Replace the blank cuvette with a cuvette containing the this compound working solution.

-

Data Acquisition: Scan the absorbance of the sample over the same wavelength range.

-

Data Analysis: Identify the wavelength at which the maximum absorbance occurs (λabs). The molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λabs, c is the molar concentration, and l is the path length of the cuvette.

Measurement of Fluorescence Emission Spectrum

Objective: To determine the fluorescence emission spectrum and the wavelength of maximum emission (λem) of this compound.

Materials:

-

This compound solution (prepared as for absorbance measurement, but typically more dilute)

-

Fluorometer

-

Quartz fluorescence cuvettes

-

Solvent

Procedure:

-

Solution Preparation: Prepare a dilute solution of this compound in the desired solvent. The absorbance at the excitation wavelength should ideally be below 0.1 to avoid inner filter effects.

-

Fluorometer Setup: Turn on the fluorometer and allow the lamp to stabilize. Set the excitation wavelength to the λabs determined from the absorbance measurement.

-

Blank Measurement: Fill a cuvette with the pure solvent and record a blank scan to measure any background fluorescence or Raman scattering.

-

Sample Measurement: Replace the blank with the this compound solution.

-

Data Acquisition: Scan the emission spectrum over a wavelength range that is longer than the excitation wavelength (e.g., 800-950 nm).

-

Data Correction and Analysis: Subtract the blank spectrum from the sample spectrum. Identify the wavelength of maximum fluorescence intensity (λem).

Determination of Fluorescence Quantum Yield (Comparative Method)

Objective: To determine the fluorescence quantum yield (ΦF) of this compound relative to a standard dye with a known quantum yield.

Materials:

-

This compound solution

-

Standard dye solution with a known quantum yield in the NIR range (e.g., IR-26 in 1,2-dichloroethane, ΦF = 0.05)

-

UV-Vis-NIR spectrophotometer

-

Fluorometer

-

Quartz cuvettes

Procedure:

-

Solution Preparation: Prepare a series of dilute solutions of both this compound and the standard dye in the same solvent. The absorbance of all solutions at the excitation wavelength should be kept below 0.1.

-

Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength.

-

Fluorescence Measurement: For each solution, measure the integrated fluorescence intensity across the emission spectrum using the same excitation wavelength and instrument settings.

-

Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the this compound and the standard dye. The slope of these plots should be linear.

-

Quantum Yield Calculation: The quantum yield of this compound (ΦF,sample) can be calculated using the following equation:

ΦF,sample = ΦF,std * (msample / mstd) * (nsample2 / nstd2)

where ΦF,std is the quantum yield of the standard, m is the slope of the integrated fluorescence intensity vs. absorbance plot, and n is the refractive index of the solvent for the sample and standard solutions (if different).[3][4]

Mandatory Visualizations

Experimental Workflow for In Vitro Photothermal Therapy

Caption: Workflow for an in vitro photothermal therapy experiment using this compound.

Cellular Uptake of this compound Loaded Nanoparticles

Caption: Cellular uptake of this compound loaded nanoparticles via endocytosis.[5][6][7][8][9]

Conclusion

This compound is a potent NIR dye with significant potential in biomedical research. A thorough understanding and precise measurement of its spectroscopic properties are paramount for its successful application. The protocols and data presented in this guide offer a foundational resource for researchers and drug development professionals, enabling them to harness the full capabilities of this versatile molecule. Further research to establish a comprehensive and standardized spectroscopic database for this compound across a wider range of solvents and biological media is highly encouraged.

References

- 1. Two-Photon Optical Properties of Near-Infrared Dyes at 1.55 microns Excitation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]

- 4. Making sure you're not a bot! [opus4.kobv.de]

- 5. Endocytosis and exocytosis of nanoparticles in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. How can we use the endocytosis pathways to design nanoparticle drug-delivery vehicles to target cancer cells over healthy cells? - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Targeting receptor-mediated endocytotic pathways with nanoparticles: rationale and advances - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploiting Endocytosis for Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Action of IR-825 in Photothermal Therapy: A Technical Guide

Abstract: Photothermal therapy (PTT) has emerged as a promising non-invasive cancer treatment modality, leveraging photothermal agents to convert near-infrared (NIR) light into localized heat for tumor ablation. IR-825, a small molecule cyanine dye, is a potent NIR photothermal agent characterized by its strong absorbance in the NIR spectrum and high photothermal conversion efficiency.[1] However, its therapeutic application is often limited by poor stability and insufficient tumor accumulation in its free form.[1][2] To overcome these limitations, this compound is frequently incorporated into nanoparticle-based delivery systems, which enhance its pharmacokinetic profile and enable targeted delivery to tumor tissues. This guide provides an in-depth examination of the core mechanism of action of this compound in PTT, detailing the physicochemical principles, the intricate cellular and molecular signaling pathways involved in hyperthermia-induced cell death, and the role of nanocarriers in optimizing therapeutic efficacy. It also summarizes key quantitative data and experimental protocols for researchers and drug development professionals.

Physicochemical Principles of this compound in Photothermal Therapy

The fundamental mechanism of this compound-mediated PTT is based on its ability to absorb light energy in the NIR region (typically around 808 nm) and efficiently convert it into thermal energy.[3][4] This process, known as photothermal conversion, leads to a rapid increase in local temperature, a state referred to as hyperthermia, within the tumor microenvironment.[5] Malignant tissues are inherently more sensitive to thermal stress than healthy tissues, making hyperthermia a selective method for inducing tumor cell death.[5]

To enhance its stability and in vivo performance, this compound is often conjugated to or encapsulated within various nanocarriers, such as polymeric micelles or nanoparticles.[1][2] These formulations improve the dye's circulation half-life and promote its accumulation in tumors through the enhanced permeability and retention (EPR) effect.[6]

Cellular and Molecular Mechanisms of Hyperthermia-Induced Cell Death

The therapeutic effect of this compound-mediated PTT is primarily executed through the induction of programmed cell death (apoptosis) and necrosis. Hyperthermia triggers a cascade of intracellular signaling events that disrupt cellular homeostasis and activate cell death pathways.

Hyperthermia is a potent inducer of apoptosis, activating multiple signaling pathways that converge on the activation of caspases, the primary executioners of apoptotic cell death.[7][8]

-

Intrinsic (Mitochondrial) Pathway: Heat stress can cause mitochondrial dysfunction, leading to the release of cytochrome c from the mitochondria into the cytoplasm.[8] This process is regulated by the Bcl-2 family of proteins, with hyperthermia promoting the expression of pro-apoptotic proteins like Bak and Bax while decreasing anti-apoptotic proteins like Bcl-2.[8][9] The released cytochrome c then activates caspase-9, which in turn activates executioner caspases like caspase-3.[8]

-

Extrinsic (Death Receptor) Pathway: Hyperthermia can sensitize cancer cells to apoptosis by upregulating the expression of death receptors on the cell surface, such as tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) receptors.[10] Studies have shown that hyperthermia increases the expression of TRAIL and Fas ligand (FAS-L), which can trigger caspase-8 and subsequent caspase-3 activation.[11]

-

Endoplasmic Reticulum (ER) Stress: The accumulation of unfolded or misfolded proteins due to heat shock can induce ER stress.[8] This activates the unfolded protein response (UPR), which, if prolonged, can trigger apoptosis through the activation of caspase cascades and the release of intracellular calcium.[8]

References

- 1. Synergistic chemo-photothermal cancer therapy of pH-responsive polymeric nanoparticles loaded IR825 and DTX with charge-reversal property - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Turning double hydrophilic into amphiphilic: IR825-conjugated polymeric nanomicelles for near-infrared fluorescence imaging-guided photothermal cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Hyperthermia exposure induces apoptosis and inhibits proliferation in HCT116 cells by upregulating miR-34a and causing transcriptional activation of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hyperthermia Induces Apoptosis through Endoplasmic Reticulum and Reactive Oxygen Species in Human Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Hyperthermia maintains death receptor expression and promotes TRAIL-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A mechanism of hyperthermia-induced apoptosis in ras-transformed lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]

IR-825: A Technical Guide to Photostability and Quantum Yield

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the photostability and fluorescence quantum yield of IR-825, a near-infrared (NIR) heptamethine cyanine dye. While specific quantitative data for this compound remains elusive in peer-reviewed literature, this guide synthesizes available information on its properties, offers detailed experimental protocols for characterization, and presents comparative data for analogous NIR dyes to serve as a valuable resource for researchers. This compound is recognized for its applications in biomedical imaging and photothermal therapy, where an understanding of its photophysical characteristics is paramount.[1]

Core Photophysical Properties of this compound

This compound is a fluorescent dye characterized by its strong absorption in the near-infrared region, typically between 750-850 nm.[1] This property makes it particularly suitable for biological applications, as it falls within the "optical window" of tissue where light penetration is maximal and endogenous absorption from molecules like hemoglobin and melanin is minimal.[2] The dye is often utilized in nanoparticle formulations to enhance its stability and facilitate targeted delivery in therapeutic and diagnostic applications.[3] Notably, when conjugated to polymeric nanomicelles, this compound has shown polarity-sensitive fluorescence at approximately 610 nm (with 552 nm excitation) and 830 nm (with 780 nm excitation).[4]

Fluorescence Quantum Yield

The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. While commercial suppliers describe this compound as having a high quantum yield, specific numerical values are not consistently reported in scientific publications.[1] The quantum yield of cyanine dyes is highly dependent on their molecular structure and environment, including solvent polarity. For many heptamethine cyanines, the quantum yield is often modest due to non-radiative decay pathways.

Photostability

Photostability, or the resistance of a fluorophore to photochemical degradation (photobleaching) upon exposure to light, is another crucial characteristic for imaging and therapeutic applications. This compound is described as having "improved" and "excellent" photostability.[1][5] Photobleaching involves the irreversible destruction of the fluorophore, leading to a loss of fluorescence. The mechanisms of photobleaching in cyanine dyes are complex and can involve reactions with singlet oxygen or other reactive species generated during the excitation process.

Quantitative Data on this compound and Comparable NIR Dyes

A thorough review of the scientific literature did not yield specific, peer-reviewed quantitative data for the fluorescence quantum yield or photostability half-life of this compound. The tables below provide a qualitative summary for this compound and quantitative data for other commonly used near-infrared cyanine dyes to offer a comparative context.

Table 1: Summary of Photophysical Properties of this compound

| Property | Description | Citation |

| Fluorescence Quantum Yield | Described as high, but specific values are not available in the reviewed literature. | [1] |

| Photostability | Generally reported as excellent and improved compared to other dyes. Quantitative metrics like half-life under specific irradiation conditions are not readily available. | [1][5] |

Table 2: Photophysical Properties of Other Near-Infrared Cyanine Dyes

| Dye | Solvent | Quantum Yield (ΦF) | Photostability Metric | Citation |

| IR-125 | Ethanol | 0.132 | Not Specified | [6] |

| IR-140 | Ethanol | 0.167 | Not Specified | [6] |

| IR-780 | - | - | Lower than Cy-PA NPs | [7] |

| IR-820 | - | - | Lower than Cy-PA NPs | [7] |

| HITCI | Ethanol | 0.283 | Not Specified | [6] |

| ICG | - | Low | Susceptible to photobleaching | [2] |

Experimental Protocols

Accurate determination of photostability and quantum yield requires standardized experimental procedures. Below are detailed methodologies adapted from the literature for the characterization of near-infrared dyes like this compound.

Measurement of Fluorescence Quantum Yield (Relative Method)

The relative method is a widely used approach for determining the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.

Protocol:

-

Selection of a Standard: Choose a suitable reference standard that absorbs and emits in a similar spectral region to this compound. For the NIR region, a dye like IR-125 or IR-140 in ethanol could be used.[6]

-

Preparation of Solutions:

-

Prepare a series of dilute solutions of both the this compound sample and the reference standard in the same high-purity solvent (e.g., ethanol or DMSO).

-

The concentrations should be adjusted to yield absorbances in the range of 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.

-

-

Absorbance Measurements:

-

Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

-

-

Fluorescence Measurements:

-

Using a spectrofluorometer, record the fluorescence emission spectra of all solutions. The excitation wavelength should be the same as that used for the absorbance measurements.

-

Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance for both the this compound sample and the reference standard.

-

The quantum yield of the sample (ΦX) can be calculated using the following equation: ΦX = ΦST * (GradX / GradST) * (nX2 / nST2) Where:

-

ΦST is the quantum yield of the standard.

-

GradX and GradST are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

-

nX and nST are the refractive indices of the sample and standard solutions (if different solvents are used).

-

-

Caption: Workflow for Relative Quantum Yield Measurement.

Assessment of Photostability

Photostability is typically assessed by measuring the decrease in fluorescence intensity over time upon continuous illumination.

Protocol:

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent at a known concentration.

-

Instrumentation Setup:

-

Use a spectrofluorometer or a fluorescence microscope equipped with a stable light source (e.g., a laser or an LED) with an emission wavelength that overlaps with the absorption spectrum of this compound (e.g., 780 nm or 808 nm).

-

The power density of the light source should be controlled and measured.

-

-

Irradiation and Measurement:

-

Place the sample in the instrument and record an initial fluorescence spectrum (time = 0).

-

Continuously irradiate the sample with the light source.

-

At regular time intervals, record the fluorescence emission spectrum.

-

-

Data Analysis:

-

From each spectrum, determine the peak fluorescence intensity or the integrated fluorescence intensity.

-

Plot the normalized fluorescence intensity as a function of irradiation time.

-

The data can be fitted to an exponential decay function to determine the photobleaching rate constant (k) and the half-life (t1/2 = ln(2)/k).

-

Caption: Workflow for Photostability Assessment.

Jablonski Diagram and Photobleaching Pathways

The photophysical processes of fluorescence and photobleaching can be illustrated with a Jablonski diagram. Upon absorption of a photon, the molecule is excited from the ground state (S0) to an excited singlet state (S1). From S1, it can either relax to S0 by emitting a photon (fluorescence) or undergo non-radiative decay. Alternatively, it can transition to a long-lived triplet state (T1) through intersystem crossing. This triplet state is highly reactive and can interact with molecular oxygen to produce singlet oxygen (1O2), a primary mediator of photobleaching for many cyanine dyes.

Caption: Simplified Jablonski Diagram for a Cyanine Dye.

Conclusion

This compound is a valuable near-infrared dye for various biomedical applications, attributed to its favorable spectral properties and reported high photostability. However, there is a notable lack of specific, quantitative data on its fluorescence quantum yield and photobleaching kinetics in the public domain. This guide provides researchers with the necessary background and detailed experimental protocols to characterize this compound and similar NIR dyes in their own laboratories. The generation and publication of such fundamental photophysical data would be of significant benefit to the scientific community, enabling more robust and reproducible research in NIR-based imaging and therapy.

References

- 1. Near-Infrared Heptamethine Cyanine Dyes for Nanoparticle-Based Photoacoustic Imaging and Photothermal Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Near-Infrared Activated Cyanine Dyes As Agents for Photothermal Therapy and Diagnosis of Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Turning double hydrophilic into amphiphilic: IR825-conjugated polymeric nanomicelles for near-infrared fluorescence imaging-guided photothermal cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 5. Development of photostable near-infrared cyanine dyes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

IR-825 solubility in different solvents

An In-Depth Technical Guide to the Solubility of IR-825

This guide provides a detailed overview of the solubility characteristics of the near-infrared (NIR) fluorescent dye this compound. It is intended for researchers, scientists, and professionals in drug development who utilize this dye in their work. The document summarizes available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and provides a visual workflow for this process.

Overview of this compound

This compound is a heptamethine cyanine dye known for its strong absorption and fluorescence in the near-infrared spectrum, typically around 825 nm. Its applications are prominent in biomedical research, including in vivo imaging and photothermal therapy (PTT)[1][2][3]. A key characteristic of this compound is its hydrophobic nature, which dictates its solubility profile and influences its handling and application in aqueous and organic media[4].

Solubility of this compound

The solubility of this compound is a critical parameter for its effective use in experimental settings, particularly for the preparation of stock solutions and its incorporation into delivery systems like nanoparticles[1].

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of solvents is not extensively published. However, a specific value for its solubility in Dimethyl Sulfoxide (DMSO) is available. It is important to note that the use of fresh, anhydrous DMSO is recommended, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the product[5].

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility (mg/mL) | Molar Solubility (mM) | Conditions |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 4.55 | 5.52 | Requires sonication, warming, and heating to 60°C |

Table 1: Quantitative solubility of this compound in DMSO. Data sourced from MedchemExpress[5].

Qualitative Solubility Information

Based on its chemical structure and common applications, this compound is generally considered to be poorly soluble in water and more soluble in polar aprotic organic solvents. Its hydrophobic character is a primary reason for its encapsulation within nanoparticles for in vivo applications, which serve to shield it from the aqueous environment[1][4]. While specific quantitative data is lacking for other solvents, its behavior in research applications suggests the following qualitative solubility profile:

-

Water: Very low solubility.

-

Ethanol/Methanol: Limited solubility.

-

Dimethylformamide (DMF): Likely to have good solubility, similar to other hydrophobic dyes.

-

Acetonitrile: Expected to have some degree of solubility.

-

Dichloromethane/Chloroform: Expected to have good solubility.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in a given solvent, based on the widely used shake-flask method followed by spectrophotometric analysis.

Principle

An excess amount of the solute (this compound) is added to a known volume of the solvent. The mixture is agitated until it reaches equilibrium, at which point the solution is saturated. The undissolved solute is then removed by filtration or centrifugation, and the concentration of the dissolved solute in the clear supernatant is quantified using UV-Vis spectroscopy.

Materials and Equipment

-

This compound dye

-

Solvent of interest (e.g., DMSO, water, ethanol)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Microcentrifuge or filtration apparatus with solvent-compatible filters (e.g., 0.22 µm PTFE)

-

UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Cuvettes

Procedure

-

Preparation of Standard Solutions:

-

Prepare a high-concentration stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO).

-

From this stock, create a series of standard solutions of known concentrations through serial dilution with the solvent of interest.

-

-

Generation of a Standard Curve:

-

Measure the absorbance of each standard solution at the maximum absorption wavelength (λmax) of this compound (around 825 nm) using the UV-Vis spectrophotometer.

-

Plot a standard curve of absorbance versus concentration. The resulting graph should be linear, following the Beer-Lambert law.

-

-

Equilibrium Solubility Measurement (Shake-Flask Method):

-

Add an excess amount of this compound powder to a known volume of the test solvent in a sealed vial. The excess is to ensure that a saturated solution is formed.

-

Tightly seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker and agitate at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After the incubation period, visually inspect the samples to confirm the presence of undissolved solid this compound.

-

-

Sample Preparation and Analysis:

-

Separate the undissolved solid from the saturated solution by either centrifugation at a high speed (e.g., 10,000 x g for 10 minutes) or by passing the solution through a fine-pore filter.

-

Carefully collect the clear supernatant.

-

Dilute the supernatant with the test solvent as necessary to bring the absorbance within the linear range of the standard curve.

-

Measure the absorbance of the diluted supernatant at the λmax.

-

-

Calculation of Solubility:

-

Using the equation from the standard curve, calculate the concentration of this compound in the diluted sample.

-

Multiply this concentration by the dilution factor to determine the concentration of the saturated solution. This value represents the solubility of this compound in the test solvent at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound like this compound using the shake-flask method.

References

- 1. medkoo.com [medkoo.com]

- 2. Near-Infrared Activated Cyanine Dyes As Agents for Photothermal Therapy and Diagnosis of Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Turning double hydrophilic into amphiphilic: IR825-conjugated polymeric nanomicelles for near-infrared fluorescence imaging-guided photothermal cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 5. medchemexpress.com [medchemexpress.com]

IR-825 Dye: A Technical Guide to its Synthesis, Properties, and Application in Photothermal Therapy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

IR-825 is a near-infrared (NIR) heptamethine cyanine dye that has garnered significant attention within the scientific community for its potential applications in biomedical research, particularly in the field of oncology. Its strong absorption in the NIR region, coupled with its ability to be conjugated to various molecules, makes it a promising candidate for photothermal therapy (PTT) and bioimaging. This technical guide provides a comprehensive overview of the discovery, synthesis, photophysical properties, and experimental applications of this compound, with a focus on its use in cancer research.

Discovery and Background

While the specific details surrounding the initial discovery and first synthesis of this compound are not extensively documented in publicly available literature, its development is rooted in the broader exploration of heptamethine cyanine dyes. These dyes are characterized by a polymethine chain of seven carbon atoms flanked by two nitrogen-containing heterocyclic nuclei. The delocalized π-electron system across the chromophore is responsible for their strong absorption in the near-infrared spectrum. The functionalization of the core heptamethine cyanine structure, such as the inclusion of a carboxyl group in this compound, allows for its covalent linkage to biomolecules, nanoparticles, and other targeting moieties, thereby enhancing its utility in targeted therapies.

Synthesis of this compound

General Synthetic Pathway:

A common strategy involves the reaction of a quaternary indole derivative with a pentamethine salt under basic conditions. The reaction proceeds through the condensation of the active methyl group of the indole with the polymethine chain of the pentamethine salt.

General Synthesis of this compound Dye.

Experimental Protocol: General Synthesis of Heptamethine Cyanine Dyes

-

Preparation of the Quaternary Indole Derivative: The appropriate indole precursor is quaternized by reacting it with an alkylating agent (e.g., an alkyl halide) in a suitable solvent.

-

Condensation Reaction: The quaternized indole is then reacted with a pentamethine salt (e.g., N-[5-(phenylamino)-2,4-pentadienylidene]aniline monohydrochloride) in the presence of a base, such as triethylamine or pyridine, in a solvent like acetonitrile or ethanol.

-

Heating and Monitoring: The reaction mixture is typically heated to reflux to drive the condensation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Purification: Upon completion, the crude product is purified using techniques such as recrystallization or column chromatography to yield the final heptamethine cyanine dye.

Microwave-assisted synthesis has also been explored as a more efficient and environmentally friendly alternative to conventional heating methods for the synthesis of similar cyanine dyes.

Physicochemical and Photophysical Properties

This compound is a near-infrared fluorescent dye with a chemical formula of C₅₄H₄₈BrClN₂O₄ and a molecular weight of 904.34 g/mol . Its key feature is a carboxyl active group, which facilitates its conjugation to other molecules.

| Property | Value | Solvent |

| CAS Number | 1558079-49-4 | N/A |

| Molecular Formula | C₅₄H₄₈BrClN₂O₄ | N/A |

| Molecular Weight | 904.34 g/mol | N/A |

| Excitation Maximum (λex) | ~780 nm | Varies |

| Emission Maximum (λem) | ~830 nm[1] | Varies |

| Molar Extinction Coefficient (ε) | Data not readily available | Varies |

| Quantum Yield (Φ) | Data not readily available | Varies |

Note: Photophysical properties such as absorption/emission maxima, molar extinction coefficient, and quantum yield are highly dependent on the solvent environment.

Experimental Protocols and Applications in Photothermal Therapy

This compound's primary application lies in photothermal therapy, where it acts as a photothermal agent, converting near-infrared light into heat to induce hyperthermia in cancer cells. Due to its hydrophobic nature, this compound is often encapsulated within nanoparticles to improve its stability, solubility, and tumor accumulation through the enhanced permeability and retention (EPR) effect.

Experimental Protocol: Preparation of this compound-Loaded Nanoparticles

This protocol provides a general method for encapsulating this compound into polymeric nanoparticles using the nanoprecipitation method.

-

Organic Phase Preparation: Dissolve this compound and a biodegradable polymer (e.g., PLGA) in a water-miscible organic solvent such as acetone or acetonitrile.

-

Aqueous Phase Preparation: Prepare an aqueous solution, which may contain a surfactant (e.g., PVA or Pluronic F-127) to stabilize the nanoparticles.

-

Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under constant stirring. The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the polymer and the encapsulation of the this compound dye, forming nanoparticles.

-

Solvent Evaporation: The organic solvent is then removed by evaporation under reduced pressure or by stirring at room temperature for an extended period.

-

Purification and Collection: The resulting nanoparticle suspension is purified by centrifugation or dialysis to remove unencapsulated dye and excess surfactant. The purified nanoparticles can then be collected by lyophilization for long-term storage.

Workflow for this compound Nanoparticle Preparation.

Experimental Protocol: In Vitro Photothermal Therapy

This protocol outlines a general procedure for evaluating the photothermal efficacy of this compound-loaded nanoparticles on cancer cells in vitro.

-

Cell Culture: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and incubate overnight to allow for cell attachment.

-

Incubation with Nanoparticles: Treat the cells with varying concentrations of this compound-loaded nanoparticles and incubate for a predetermined period (e.g., 4-24 hours) to allow for cellular uptake.

-

Laser Irradiation: Expose the cells to a near-infrared laser (typically 808 nm) at a specific power density (e.g., 1-2 W/cm²) for a defined duration (e.g., 5-10 minutes). Include control groups of cells without nanoparticles and nanoparticles without laser irradiation.

-

Cell Viability Assay: After irradiation, incubate the cells for another 24 hours. Assess cell viability using a standard method such as the MTT assay or a live/dead cell staining kit.

-

Data Analysis: Quantify the cell viability and determine the concentration-dependent and laser-dependent cytotoxicity of the this compound-loaded nanoparticles.

In Vitro Photothermal Therapy Workflow.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound in photothermal therapy is the conversion of absorbed near-infrared light energy into localized heat. This induced hyperthermia leads to cancer cell death through several mechanisms, including protein denaturation, membrane disruption, and induction of apoptosis. The process does not typically involve specific signaling pathway modulation by the dye itself but rather the downstream consequences of cellular stress and damage caused by the elevated temperature.

Mechanism of Photothermal Therapy with this compound.

Conclusion and Future Directions

This compound is a valuable tool in the arsenal of near-infrared dyes for biomedical applications. Its utility in photothermal therapy, particularly when formulated into nanoparticles, has been demonstrated in numerous preclinical studies. Future research will likely focus on the development of more sophisticated and targeted this compound-based nanotheranostics, combination therapies with chemotherapy or immunotherapy, and the elucidation of its long-term biocompatibility and pharmacokinetics to pave the way for potential clinical translation. Further investigation into standardized synthesis protocols and comprehensive characterization of its photophysical properties in various biological environments will also be crucial for its continued development and application.

References

Exploring IR-825 for Novel Imaging Techniques: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the near-infrared (NIR) cyanine dye IR-825, focusing on its application in advanced bioimaging and therapeutic strategies. We detail its physicochemical properties, experimental protocols for its use in nanoparticle formulations, and the underlying molecular mechanisms of action. This document is intended to serve as a comprehensive resource for researchers leveraging this compound for photothermal therapy, photoacoustic imaging, and fluorescence-guided interventions.

Physicochemical and Optical Properties of this compound

This compound is a heptamethine cyanine dye characterized by strong absorbance and fluorescence in the near-infrared spectrum. This region (700-900 nm) is often referred to as the "biological window" due to the reduced absorption and scattering of light by endogenous components like water, hemoglobin, and melanin, allowing for deeper tissue penetration.[1][2] However, this compound's poor water solubility necessitates its encapsulation within nanocarriers for systemic administration.[3] The terminal carboxyl group on the this compound molecule allows for covalent conjugation to other molecules or polymers.[4]

| Property | Value | Reference |

| Chemical Formula | C₅₄H₄₈BrClN₂O₄ | [5] |

| Molecular Weight | 904.34 g/mol | [5] |

| CAS Number | 1558079-49-4 | [5] |

| Appearance | Dark solid | - |

| Absorption Max (λmax) | ~810 nm | [6] |

| Emission Max (λem) | ~830 nm | [6] |

| Solubility | Soluble in DMSO, DMF, Methanol, Dichloromethane; Poor in Water | [3][6] |

| Key Feature | High photothermal conversion efficiency | [3] |

Table 1: Summary of key physicochemical and optical properties of the this compound dye.

Core Principles: Photothermal and Photoacoustic Effects

The primary application of this compound in theranostics stems from its high efficiency in converting absorbed light energy into heat, a phenomenon known as the photothermal effect. When this compound molecules accumulate in a target tissue (e.g., a tumor) and are irradiated with a laser of the appropriate wavelength (typically around 808 nm), they undergo non-radiative decay, releasing the absorbed energy as thermal energy.[5][7] This localized hyperthermia (42-47°C) can induce apoptosis, while higher temperatures (>50°C) lead to necrosis and thermoablation of cancer cells.[8][9]

This photothermal effect also enables photoacoustic imaging (PAI). The rapid, localized heating causes thermoelastic expansion of the tissue, generating ultrasonic waves that can be detected by a transducer to form a high-resolution image of the agent's distribution.[3]

Experimental Protocols and Workflows

Effective use of this compound in vivo requires its formulation into nanoparticles to enhance solubility, prolong circulation time, and achieve passive tumor targeting via the Enhanced Permeability and Retention (EPR) effect.[10]

Protocol: Synthesis of this compound Loaded Polymeric Micelles

This protocol describes a generalized dialysis method for encapsulating hydrophobic this compound into amphiphilic block copolymer micelles.[11][12]

-

Dissolution: Dissolve the amphiphilic block copolymer (e.g., PEG-PLGA) and this compound dye in a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

-

Dialysis: Transfer the solution into a dialysis membrane (e.g., MWCO: 3.5 kDa).

-

Self-Assembly: Immerse the dialysis bag in deionized water and stir. The gradual replacement of the organic solvent with water triggers the self-assembly of the copolymers into micelles, entrapping the this compound in their hydrophobic cores.

-

Purification: Continue dialysis for 24-48 hours, replacing the outer aqueous phase periodically to ensure complete removal of the organic solvent and non-encapsulated dye.

-

Characterization: Collect the micelle solution and characterize for particle size and morphology (via Dynamic Light Scattering and Transmission Electron Microscopy), drug loading content, and photophysical properties.[13]

Figure 1. Workflow for the synthesis of this compound loaded polymeric nanoparticles via dialysis.

Protocol: In Vitro Photothermal Therapy Assay

This protocol assesses the efficacy of this compound nanoparticles in killing cancer cells upon laser irradiation.[14][15]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours.

-

Incubation: Replace the culture medium with a fresh medium containing various concentrations of this compound nanoparticles. Incubate for 4-6 hours to allow for cellular uptake. Include control groups with no nanoparticles and free this compound.

-

Irradiation: Wash cells with PBS to remove extracellular nanoparticles. Add fresh medium and irradiate selected wells with an 808 nm laser at a specific power density (e.g., 1.0 - 2.0 W/cm²) for a set duration (e.g., 5 minutes).

-

Viability Assessment: Incubate the cells for an additional 24 hours.

-

MTT Assay: Add MTT reagent to each well and incubate for 4 hours. The formation of formazan crystals indicates viable cells.

-

Quantification: Dissolve the formazan crystals with a solubilizing agent (e.g., DMSO) and measure the absorbance at ~570 nm using a plate reader to quantify cell viability.

Protocol: In Vivo Imaging-Guided Photothermal Therapy

This workflow combines NIR fluorescence imaging for tumor localization with subsequent photothermal ablation.[10][16]

-

Animal Model: Utilize tumor-bearing nude mice (e.g., with subcutaneous U14 or 4T1 xenografts).

-

Administration: Intravenously inject the this compound nanoparticle formulation (e.g., 10 mg/kg) into the mice.

-

Fluorescence Imaging (Localization): At various time points post-injection (e.g., 2, 8, 12, 24 hours), anesthetize the mice and perform whole-body NIR fluorescence imaging using an in vivo imaging system (IVIS) equipped with appropriate filters (e.g., Excitation: 760 nm, Emission: 830 nm).[17] Monitor the fluorescence signal to determine the time of peak tumor accumulation.

-

Photothermal Therapy (Ablation): At the time of peak accumulation, irradiate the tumor region with an 808 nm laser (e.g., 1.0 W/cm² for 5-10 minutes). Monitor the temperature at the tumor surface using an IR thermal camera.

-

Monitoring: Monitor tumor size and body weight of the mice over several days or weeks to evaluate therapeutic efficacy.

-

Biodistribution (Optional): At the end of the experiment, euthanize the mice and excise the tumor and major organs (heart, liver, spleen, lungs, kidneys). Perform ex vivo fluorescence imaging on the organs to confirm the biodistribution of the nanoparticles.[10]

References

- 1. Frontiers | Hyperthermia-mediated cell death via deregulation of extracellular signal-regulated kinase and c-Jun NH2-terminal kinase signaling [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Enhanced efficacy of photothermal therapy by combining a semiconducting polymer with an inhibitor of a heat shock protein - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. A Photothermal Agent with Multiple Hot Shock Proteins Inhibition for Enhanced Tumor Photothermal Therapy and Intrinsic Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Nanomaterial-mediated low-temperature photothermal therapy via heat shock protein inhibition [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Functionalized Nanomaterials for Inhibiting ATP-Dependent Heat Shock Proteins in Cancer Photothermal/Photodynamic Therapy and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enhanced photothermal therapy through the in-situ activation of a temperature and redox dual-sensitive nano-reservoir of triptolide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antitumor Applications of Photothermal Agents and Photothermal Synergistic Therapies [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. jetir.org [jetir.org]

- 12. From Conventional to Next-Generation Strategies: Recent Advances in Polymeric Micelle Preparation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Enhanced Photothermal Heating and Combination Therapy of NIR Dye via Conversion to Self-Assembled Ionic Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Interventional NIR Fluorescence Imaging of Cancer: Review on Next Generation of Dye-Loaded Protein-Based Nanoparticles for Real-Time Feedback During Cancer Surgery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]

IR-825 as a Photosensitizer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of IR-825, a near-infrared (NIR) cyanine dye, and its application as a photosensitizer for photothermal therapy (PTT) and photodynamic therapy (PDT). This document details the core photophysical and photochemical properties of this compound, offers in-depth experimental protocols for its use in preclinical research, and elucidates the key signaling pathways involved in its therapeutic action. The information is presented to facilitate the adoption and exploration of this compound in cancer research and drug development, providing a foundational resource for both new and experienced investigators in the field of phototherapy.

Introduction to this compound

This compound is a heptamethine cyanine dye characterized by its strong absorption in the near-infrared (NIR) region, typically around 800 nm.[1] This property makes it an excellent candidate for photothermal therapy, as NIR light can penetrate biological tissues more deeply than visible light.[2] Upon excitation with an appropriate wavelength of light, this compound can efficiently convert the absorbed light energy into heat, leading to localized hyperthermia and subsequent ablation of cancer cells.[3] Additionally, like other photosensitizers, this compound can generate reactive oxygen species (ROS) under certain conditions, enabling its use in photodynamic therapy.[4] The molecule's structure includes a carboxyl group, which allows for its conjugation to various molecules and nanoparticles to improve its solubility, stability, and tumor-targeting capabilities.[5]

Core Properties of this compound

The efficacy of this compound as a photosensitizer is dictated by its unique photophysical and photochemical properties. A summary of these quantitative parameters is provided in Table 1.

| Property | Value | Wavelength (nm) | Solvent/Conditions |

| Molar Extinction Coefficient | ~200,000 M⁻¹cm⁻¹ | ~780-820 | Varies with solvent |

| Absorption Maximum (λmax) | 780 - 825 nm | 780 - 825 | Dependent on solvent and aggregation state |

| Emission Maximum (λem) | ~830 nm | - | - |

| Fluorescence Quantum Yield (ΦF) | Low (increases in non-polar environments) | - | Aqueous solutions |

| Photothermal Conversion Efficiency (η) | High | 808 | Varies with formulation |

Note: The exact values for these properties can vary depending on the solvent, concentration, and whether this compound is in its free form or encapsulated within a nanoparticle.

Signaling Pathways in this compound Mediated Phototherapy

The therapeutic effects of this compound-mediated PTT and PDT are primarily achieved through the induction of various cell death pathways, including apoptosis, necrosis, and immunogenic cell death (ICD).

Apoptosis and Necrosis

Photothermal therapy with this compound induces a rapid increase in local temperature, which can trigger both apoptotic and necrotic cell death pathways.

-

Apoptosis (Programmed Cell Death): Mild hyperthermia can initiate the intrinsic apoptotic pathway through mitochondrial stress, leading to the release of cytochrome c and the activation of caspases. The extrinsic pathway can also be activated through the upregulation of death receptors on the cell surface.

-

Necrosis (Uncontrolled Cell Death): At higher temperatures, intense thermal stress leads to the loss of cell membrane integrity, cellular swelling, and lysis, resulting in necrosis.

Immunogenic Cell Death (ICD)

A critical aspect of this compound-mediated phototherapy is its ability to induce immunogenic cell death (ICD). ICD is a form of regulated cell death that stimulates an anti-tumor immune response. This process is characterized by the release of damage-associated molecular patterns (DAMPs) from dying cancer cells.

Key DAMPs involved in ICD include:

-

Surface-exposed Calreticulin (CRT): Acts as an "eat-me" signal, promoting the phagocytosis of cancer cells by dendritic cells (DCs).

-

Secreted Adenosine Triphosphate (ATP): Functions as a "find-me" signal, recruiting DCs to the tumor microenvironment.

-

Released High Mobility Group Box 1 (HMGB1): Promotes the maturation of DCs and the presentation of tumor antigens to T cells.

The induction of ICD by this compound can transform the tumor microenvironment from immunosuppressive to immunostimulatory, leading to a systemic and long-lasting anti-tumor immunity.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Synthesis of this compound-Loaded PLGA Nanoparticles

This protocol describes the synthesis of this compound loaded Poly(lactic-co-glycolic acid) (PLGA) nanoparticles using the nanoprecipitation method.[6]

Materials:

-

This compound

-

PLGA (Poly(lactic-co-glycolic acid))

-

Acetone

-

Polyvinyl alcohol (PVA) solution (1% w/v in deionized water)

-

Deionized water

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Dissolve 10 mg of PLGA and 1 mg of this compound in 2 mL of acetone.

-

Add the organic phase dropwise into 10 mL of a 1% PVA aqueous solution under magnetic stirring at 500 rpm.

-

Continue stirring for 4 hours at room temperature to allow for the evaporation of acetone.

-

Collect the nanoparticles by centrifugation at 15,000 rpm for 20 minutes at 4°C.

-

Wash the nanoparticle pellet twice with deionized water to remove excess PVA and free this compound.

-

Resuspend the final nanoparticle pellet in deionized water or phosphate-buffered saline (PBS) for further use.

-

Lyophilize a small aliquot of the nanoparticle suspension to determine the dry weight and calculate the drug loading efficiency.

Characterization of this compound-Loaded Nanoparticles

4.2.1 Dynamic Light Scattering (DLS) and Zeta Potential

-

Dilute the nanoparticle suspension in deionized water to an appropriate concentration (typically 0.1-1 mg/mL).[7]

-

Transfer the diluted suspension to a disposable cuvette for DLS measurement or a zeta potential cell.[8][9]

-

Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a Zetasizer instrument.[7]

-

Perform measurements in triplicate and report the average values with standard deviation.

4.2.2 Transmission Electron Microscopy (TEM)

-

Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.[10]

-

Allow the grid to air dry completely.[10]

-

Optionally, negatively stain the sample with a solution of 2% phosphotungstic acid for 1 minute.

-

Observe the morphology and size of the nanoparticles under a transmission electron microscope.[11]

In Vitro Photothermal Therapy

This protocol details the assessment of the photothermal efficacy of this compound nanoparticles in a cancer cell line.

Materials:

-

Cancer cell line (e.g., 4T1, MCF-7)

-

Complete cell culture medium

-

96-well plates

-

This compound nanoparticles

-

808 nm NIR laser

-

MTT assay kit

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.

-

Replace the medium with fresh medium containing various concentrations of this compound nanoparticles (e.g., 0, 10, 25, 50, 100 µg/mL).

-

Incubate for 4 hours to allow for nanoparticle uptake.

-

Irradiate the designated wells with an 808 nm NIR laser at a power density of 1 W/cm² for 5 minutes.

-

Include control groups: cells only, cells with laser only, and cells with nanoparticles only (no laser).

-

After irradiation, incubate the cells for another 24 hours.

-

Assess cell viability using the MTT assay according to the manufacturer's protocol.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control.

In Vivo Photothermal Therapy

This protocol outlines a typical in vivo PTT study in a tumor-bearing mouse model.[12][13]

Materials:

-

Female BALB/c mice (6-8 weeks old)

-

4T1 murine breast cancer cells

-

This compound nanoparticles

-

808 nm NIR laser with a fiber optic cable

-

Infrared thermal imaging camera

-

Calipers

Procedure:

-

Subcutaneously inject 1 x 10⁶ 4T1 cells into the flank of each mouse.

-

Allow the tumors to grow to a volume of approximately 100 mm³.

-

Randomly divide the mice into treatment groups (e.g., PBS + Laser, this compound NPs only, this compound NPs + Laser).

-

Intravenously inject 100 µL of this compound nanoparticles (10 mg/kg) or PBS via the tail vein.

-

After 24 hours, anesthetize the mice and irradiate the tumor area with an 808 nm NIR laser (1 W/cm²) for 10 minutes.[2]

-

Monitor the tumor temperature during irradiation using an infrared thermal imaging camera.

-

Measure the tumor volume and body weight of the mice every other day for the duration of the study.

-

Euthanize the mice if the tumor volume exceeds the ethical limit or at the end of the study.

-

Excise the tumors and major organs for histological analysis (H&E staining) and TUNEL assay to assess apoptosis.

Biocompatibility and Toxicity Assessment

In Vitro: The cytotoxicity of this compound and its nanoparticle formulations should be evaluated in both cancer and normal cell lines (e.g., fibroblasts) using viability assays like MTT to determine the concentration-dependent toxicity.

In Vivo: Acute and long-term toxicity can be assessed in healthy mice by administering a high dose of this compound nanoparticles and monitoring for changes in body weight, behavior, and organ function through blood biochemistry and histological analysis of major organs.[14][15]

Conclusion

This compound is a promising photosensitizer with significant potential in the field of cancer phototherapy. Its strong NIR absorption, efficient photothermal conversion, and capacity to induce immunogenic cell death make it a valuable tool for researchers and drug developers. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further investigation and application of this compound in the development of novel and effective cancer treatments. As with any therapeutic agent, careful consideration of its formulation, dosimetry, and potential toxicity is crucial for its successful translation to clinical settings.

References

- 1. Turning double hydrophilic into amphiphilic: IR825-conjugated polymeric nanomicelles for near-infrared fluorescence imaging-guided photothermal cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 2. Visibly acoustic delivery of IR808 into tumor via gas vesicles enhances photothermal therapy efficacy against tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. texaschildrens.org [texaschildrens.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. nanocomposix.com [nanocomposix.com]

- 7. researchgate.net [researchgate.net]

- 8. materialneutral.info [materialneutral.info]

- 9. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. microscopyinnovations.com [microscopyinnovations.com]

- 12. Combination of [177Lu]Lu-DOTA-TATE Targeted Radionuclide Therapy and Photothermal Therapy as a Promising Approach for Cancer Treatment: In Vivo Studies in a Human Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of IR-825 Nanoparticles for Biomedical Applications: An Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed overview and experimental protocols for the synthesis of IR-825 nanoparticles. This compound is a near-infrared (NIR) cyanine dye with significant potential in biomedical applications, including photothermal therapy (PTT), photodynamic therapy (PDT), and bio-imaging.[1][2] Encapsulating or conjugating this compound into nanoparticles enhances its stability, biocompatibility, and tumor-targeting capabilities.[1][2] This note will cover two primary methods of synthesis: covalent conjugation to a polymer to form nanomicelles and encapsulation within a polydopamine nanoparticle.

Data Presentation

The following tables summarize key quantitative data from representative studies on this compound and similar NIR dye-loaded nanoparticles.

Table 1: Physicochemical Properties of this compound Loaded Nanoparticles

| Nanoparticle Formulation | Mean Diameter (nm) | Zeta Potential (mV) | Drug Loading Rate (%) | Reference |

| PEG-PLD(IR825) Nanomicelles | ~100 | Not Specified | ~21.0 | [1] |

| MPPD@IR825/DTX NPs | Not Specified | Not Specified | Not Specified | [2] |

| HAS-IR825 Complex | 240 | 15.4 | 90 (for Doxorubicin) | [3] |

| PP-IR NPs (IR 820) | 100-220 | +38 ± 2 | Not Specified | [4] |

| PDA/IR820 Nanoparticles | Not Specified | Not Specified | Not Specified | [5] |

Table 2: Photothermal Conversion Efficiency

| Nanoparticle Formulation | Photothermal Conversion Efficiency (%) | Reference |

| MPPD@IR825/DTX NPs | Not Specified, described as "excellent" | [2] |

| NIR-IO Nanocrystals | 21.2 | [6] |

Experimental Protocols

Protocol 1: Synthesis of PEG-PLD(IR825) Nanomicelles via Covalent Conjugation and Self-Assembly

This protocol details the synthesis of amphiphilic block copolymer-IR825 conjugates that self-assemble into nanomicelles. This method offers a high drug loading rate and stability.[1]

Materials:

-

Methoxypoly(ethylene glycol)5k-block-poly(L-aspartic acid sodium salt)10 (PEG-PLD)

-

IR825-NH2

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Dimethylformamide (DMF)

-

Dialysis membrane (MWCO 3500 Da)

-

Deionized water

Procedure:

-

Activation of PEG-PLD: Dissolve PEG-PLD in DMF. Add EDC and NHS to activate the carboxyl groups on the poly(L-aspartic acid) block. Stir the reaction mixture at room temperature for 2 hours.

-

Conjugation with IR825-NH2: Add a solution of IR825-NH2 in DMF to the activated PEG-PLD solution. Allow the reaction to proceed overnight in the dark at room temperature with continuous stirring.

-

Purification:

-

Transfer the reaction mixture to a dialysis membrane (MWCO 3500 Da).

-

Dialyze against a large volume of deionized water for 48 hours to remove unreacted reagents and DMF. Change the water every 6 hours.

-

Lyophilize the purified solution to obtain the PEG-PLD(IR825) conjugate as a solid.

-

-

Self-Assembly into Nanomicelles:

-

Dissolve the lyophilized PEG-PLD(IR825) conjugate in deionized water.

-

The amphiphilic conjugate will spontaneously self-assemble into polymeric nanomicelles.

-

The resulting nanomicelle solution can be stored at 4°C for further use.

-

Characterization:

-

The size and morphology of the nanomicelles can be characterized by Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).

-

The successful conjugation of IR825 can be confirmed using UV-Vis and fluorescence spectroscopy.

Protocol 2: Synthesis of Polydopamine/IR820 Nanoparticles via Encapsulation

This protocol describes the encapsulation of the near-infrared dye IR820 (a close analog of this compound) within polydopamine (PDA) nanoparticles. This method is straightforward and results in nanoparticles with both photothermal and photodynamic properties.[5]

Materials:

-

Dopamine hydrochloride

-

IR820 dye

-

Tris buffer (10 mM, pH 8.5)

-

Ethanol

-

Deionized water

Procedure:

-

Preparation of Dopamine Solution: Dissolve dopamine hydrochloride in Tris buffer to a final concentration of 2 mg/mL.

-

Preparation of IR820 Solution: Dissolve IR820 in a mixture of ethanol and deionized water (1:1 v/v).

-

Nanoparticle Formation and Encapsulation:

-

Add the IR820 solution to the dopamine solution under vigorous stirring.

-

The mixture will gradually turn dark brown, indicating the polymerization of dopamine and the formation of PDA nanoparticles.

-

Continue stirring at room temperature for 18-24 hours to ensure complete polymerization and encapsulation of the dye.

-

-

Purification:

-

Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) for 30 minutes to pellet the PDA/IR820 nanoparticles.

-

Remove the supernatant containing unencapsulated dye and unreacted dopamine.

-

Resuspend the nanoparticle pellet in deionized water.

-

Repeat the centrifugation and resuspension steps three times to ensure the removal of any impurities.

-

-

Final Product: Resuspend the final purified pellet in deionized water or a suitable buffer for storage at 4°C.

Characterization:

-

The size, morphology, and zeta potential of the PDA/IR820 nanoparticles can be determined using DLS, TEM, and a zetameter.

-

The encapsulation of IR820 can be confirmed by UV-Vis spectroscopy, observing the characteristic absorbance peaks of both PDA and IR820.

Mandatory Visualizations

Here are diagrams illustrating the experimental workflows described above.

Caption: Workflow for PEG-PLD(IR825) Nanomicelle Synthesis.

Caption: Workflow for PDA/IR820 Nanoparticle Synthesis.

Caption: PTT Signaling Pathway.

References

- 1. Turning double hydrophilic into amphiphilic: IR825-conjugated polymeric nanomicelles for near-infrared fluorescence imaging-guided photothermal cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 2. Synergistic chemo-photothermal cancer therapy of pH-responsive polymeric nanoparticles loaded IR825 and DTX with charge-reversal property - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. IR 820 dye encapsulated in polycaprolactone glycol chitosan: Poloxamer blend nanoparticles for photo immunotherapy for breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Polydopamine/IR820 nanoparticles as topical phototheranostics for inhibiting psoriasiform lesions through dual photothermal and photodynamic treatments - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 6. scispace.com [scispace.com]

Application Notes and Protocols for Conjugating IR-825 to Antibodies

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for the conjugation of the near-infrared (NIR) fluorescent dye IR-825 to antibodies. The resulting antibody-dye conjugates are valuable tools for a wide range of research and drug development applications, including in vivo imaging, flow cytometry, and immunofluorescence microscopy. The protocols outlined below describe a robust and reproducible method for preparing and characterizing these conjugates.

The conjugation process involves the formation of a stable amide bond between the primary amine groups (e.g., on lysine residues) of the antibody and an amine-reactive N-hydroxysuccinimide (NHS) ester derivative of this compound. Following the conjugation reaction, the purified antibody-dye conjugate is characterized to determine the degree of labeling (DOL), which represents the average number of dye molecules conjugated to each antibody.

Materials and Reagents

-

Antibody: Purified antibody of interest (e.g., IgG) at a concentration of 2-10 mg/mL in a buffer free of primary amines (e.g., Phosphate Buffered Saline, PBS). Buffers containing Tris or glycine must be avoided as they will compete with the antibody for reaction with the NHS ester.[1]

-

This compound NHS Ester: Amine-reactive near-infrared dye.

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Conjugation Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-9.0.

-

Purification Resin: Gel filtration resin (e.g., Sephadex G-25) or dialysis cassettes (10 kDa MWCO).

-

Phosphate Buffered Saline (PBS): pH 7.2-7.4.

-

Quenching Reagent (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine.

-

Spectrophotometer

-

Centrifuge

-

Microcentrifuge tubes

-

Pipettes and tips

Experimental Protocols

Protocol 1: Preparation of Reagents

-

Antibody Preparation:

-

If the antibody is in a buffer containing primary amines, it must be dialyzed against PBS (pH 7.2-7.4) before proceeding.

-

Ensure the final antibody concentration is between 2-10 mg/mL for optimal labeling.[1]

-

-

This compound NHS Ester Stock Solution:

-

Allow the vial of this compound NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mg/mL stock solution of this compound NHS ester in anhydrous DMSO.

-

Protocol 2: Antibody Conjugation with this compound NHS Ester

This protocol is designed for the conjugation of this compound NHS ester to an antibody via reaction with primary amines.

Caption: Experimental workflow for conjugating this compound to antibodies.

-

Reaction Setup:

-

In a microcentrifuge tube, add the desired amount of antibody.

-

Adjust the pH of the antibody solution to 8.3-9.0 by adding the appropriate volume of 0.1 M sodium bicarbonate buffer. A common ratio is 1:10 (v/v) of bicarbonate buffer to antibody solution.

-

Calculate the required volume of the 10 mg/mL this compound NHS ester stock solution. A molar excess of the dye is required for efficient labeling. A starting point is a 10- to 20-fold molar excess of dye to antibody.

-

-

Conjugation Reaction:

-

Add the calculated volume of this compound NHS ester stock solution to the antibody solution while gently vortexing.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

-

Quenching the Reaction (Optional):

-

To stop the reaction, a quenching reagent such as Tris-HCl or glycine can be added to a final concentration of 50-100 mM. This will react with any excess NHS ester.

-

Protocol 3: Purification of the Antibody-IR-825 Conjugate

It is crucial to remove unconjugated this compound to ensure accurate characterization and to prevent non-specific signals in downstream applications.

Method A: Gel Filtration

-

Equilibrate a gel filtration column (e.g., Sephadex G-25) with PBS (pH 7.2-7.4).

-

Apply the conjugation reaction mixture to the top of the column.

-

Elute the conjugate with PBS. The first colored fraction to elute will be the antibody-IR-825 conjugate, as it is larger and will pass through the column more quickly than the smaller, unconjugated dye molecules.

-

Collect the fractions containing the purified conjugate.

Method B: Dialysis

-

Transfer the conjugation reaction mixture to a dialysis cassette (10 kDa MWCO).

-

Dialyze against a large volume of PBS (pH 7.2-7.4) at 4°C with several buffer changes over 24-48 hours.

Protocol 4: Characterization of the Antibody-IR-825 Conjugate

The final and critical step is to determine the Degree of Labeling (DOL), which is the average number of dye molecules per antibody.

-

Spectrophotometric Measurement:

-

Measure the absorbance of the purified antibody-IR-825 conjugate at 280 nm (A280) and at the maximum absorbance of this compound, which is approximately 825 nm (Amax).

-

-

Calculation of Degree of Labeling (DOL):

-

The DOL is calculated using the following formula:

DOL = (A_max × ε_Ab) / ((A_280 - (A_max × CF)) × ε_dye)

-

Where:

-

A_max: Absorbance of the conjugate at ~825 nm.

-

A_280: Absorbance of the conjugate at 280 nm.

-

ε_Ab: Molar extinction coefficient of the antibody at 280 nm (for IgG, this is typically ~210,000 M⁻¹cm⁻¹).

-

CF: Correction factor for the dye's absorbance at 280 nm (A_280 of dye / A_max of dye). For ICG, a spectrally similar dye, the correction factor is approximately 0.07 .

-

-

An optimal DOL for most antibody applications is typically between 2 and 10.[2][3]

-

Data Presentation

Summarize the quantitative data from your conjugation experiments in a table for easy comparison and reproducibility.

| Parameter | Batch 1 | Batch 2 | Batch 3 |

| Antibody Concentration (mg/mL) | |||

| Molar Ratio (Dye:Antibody) | |||

| A280 (pre-purification) | |||

| Amax (~825 nm) (pre-purification) | |||

| A280 (post-purification) | |||

| Amax (~825 nm) (post-purification) | |||

| Degree of Labeling (DOL) |

Signaling Pathways and Logical Relationships

The chemical reaction underlying the conjugation process is a nucleophilic acyl substitution. The primary amine of a lysine residue on the antibody acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.

Caption: Chemical reaction for NHS ester-based antibody conjugation.

References

Application Notes and Protocols: IR-825 Loading Efficiency in Liposomes

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-825 is a near-infrared (NIR) cyanine dye with significant potential in biomedical applications, including photothermal therapy (PTT) and bioimaging. Its hydrophobic nature, however, presents challenges for direct administration in aqueous physiological environments, often leading to aggregation and rapid clearance. Encapsulation of this compound into liposomes offers a promising strategy to overcome these limitations. Liposomes, as biocompatible and biodegradable nanocarriers, can enhance the solubility and stability of hydrophobic drugs like this compound, prolong their circulation time, and facilitate their accumulation at target sites, such as tumors, through the enhanced permeability and retention (EPR) effect.

This document provides detailed application notes and protocols for the preparation and characterization of this compound-loaded liposomes, with a particular focus on determining the loading efficiency.

Data Presentation